molecular formula C20H19ClN2O3 B2979211 N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide CAS No. 1008437-87-3

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide

Cat. No.: B2979211
CAS No.: 1008437-87-3
M. Wt: 370.83
InChI Key: YUPLAHOFBMTIPE-UHFFFAOYSA-N
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Description

N-(1-(2-(Allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-oxoindolin-3-yl core substituted with a 2-(allyloxy)benzyl group at the N1 position and an acetamide moiety at the C3 position. Its molecular formula is C₂₀H₁₇ClN₂O₃, with a molecular weight of 380.82 g/mol. The compound’s structural complexity arises from the indolinone scaffold, which is associated with diverse biological activities in medicinal chemistry, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

N-[5-chloro-2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-10-26-18-7-5-4-6-14(18)12-23-17-9-8-15(21)11-16(17)19(20(23)25)22-13(2)24/h3-9,11,19H,1,10,12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLAHOFBMTIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolin-2-one core, followed by the introduction of the benzyl group and the allyloxy moiety. The final step involves the acylation of the indolin-2-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide is a complex organic compound belonging to the class of indolin-2-one derivatives. It possesses an indolin-2-one core, a benzyl group substituted with an allyloxy moiety, and an acetamide group. These functional groups give the compound unique chemical and biological properties, making it valuable in various fields of scientific research.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry The compound serves as a building block in synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine The compound is investigated for potential therapeutic applications, particularly in developing new drugs targeting specific diseases.
  • Industry It is used in developing specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxo derivatives.
  • Reduction Reduction reactions can convert the compound into its reduced forms, often involving reducing agents like sodium borohydride.
  • Substitution It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Mechanism of Action

The mechanism of action of N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Indolinone 5-Cl, allyloxybenzyl, acetamide 380.82
Thiazolidinone acetamide Thiazolidinone Coumarin, arylidene ~350–400 (estimated)
CAS 42753-80-0 Thiophene Chlorobenzoyl, dioxoisoindolinyl 452.91
U-48800 Cyclohexylamine Dichlorophenyl, dimethylamino ~350 (estimated)

Substituent Analysis

  • Chlorine Position: The 5-chloro substituent on the indolinone may enhance electron-withdrawing effects, similar to 4-chlorophenyl groups in PROTAC-1 () and 3,4-dichlorophenyl in U-51754 .
  • Acetamide Linkage: The acetamide at C3 is a common feature in –5, but its positioning on the indolinone (vs. thiophene or piperidine in other compounds) alters hydrogen-bonding capacity and solubility.

Physicochemical and Pharmacological Implications

  • Molecular Weight : The target compound (380.82 g/mol) is lighter than thiophene-based analogs (452.91 g/mol) but heavier than opioid derivatives (~350 g/mol), influencing bioavailability and blood-brain barrier penetration .
  • Solubility: The indolinone’s lactam ring and acetamide group may improve water solubility compared to highly lipophilic opioid analogs .
  • Therapeutic Potential: While opioid analogs target pain receptors (), indolinone derivatives are explored for kinase inhibition (e.g., sunitinib analogs), suggesting divergent applications .

Biological Activity

N-(1-(2-(allyloxy)benzyl)-5-chloro-2-oxoindolin-3-yl)acetamide is an indolin-2-one derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

The compound's structure features an indolin-2-one core with an allyloxy-substituted benzyl group and an acetamide functionality. The synthesis typically involves multi-step organic reactions starting from the indolin-2-one core, followed by the introduction of the benzyl and allyloxy groups, culminating in the formation of the acetamide group. The general reaction conditions include the use of organic solvents and catalysts to optimize yield and purity .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrate that it can reduce pro-inflammatory cytokine production in activated immune cells. This mechanism suggests its potential utility in treating inflammatory diseases .

Anticancer Effects

This compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, it was found to inhibit the proliferation of various carcinoma cell lines while sparing normal cells, suggesting a selective cytotoxic effect .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, such as those regulating inflammation and cell cycle progression. The precise molecular interactions are still under investigation but are believed to involve modulation of protein activity and gene expression .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low micromolar concentrations, highlighting its broad-spectrum antimicrobial potential .
  • Anti-inflammatory Mechanism : In vitro experiments showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent investigation revealed that this compound induced apoptosis in breast cancer cell lines through activation of caspase pathways, suggesting its role as a potential therapeutic agent against breast cancer .

Comparative Analysis

Activity Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
Anti-inflammatoryReduction of cytokine productionInhibition of NF-kB signaling
AnticancerInduction of apoptosisActivation of caspases

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